Synthesis and characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Synthesis and characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. This compound serves as a valuable intermediate, leveraging the established biological significance of the thiazole nucleus while providing a reactive carbaldehyde handle for extensive molecular elaboration. We present a robust, field-proven synthetic pathway, detail the essential analytical techniques for structural elucidation and purity confirmation, and discuss the compound's potential in the landscape of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of novel thiazole derivatives.
Introduction: The Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[4] Its presence is noted in natural products like vitamin B1 (thiamine) and in synthetic drugs exhibiting a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The aromatic nature of the thiazole ring allows it to participate in various biological interactions, while its distinct substitution pattern can be fine-tuned to optimize potency and pharmacokinetic properties.
The target molecule, 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde, is of particular interest. The 4-aryl substitution is a common feature in many active thiazole derivatives, and the ethylphenyl group offers a lipophilic handle that can be explored for structure-activity relationship (SAR) studies. Critically, the carbaldehyde group at the C2 position is a versatile synthetic precursor, enabling a host of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and generate diverse compound libraries for high-throughput screening.
A Validated Synthetic Pathway
The synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is most reliably achieved through a multi-step sequence. The logical and widely adopted strategy involves first constructing the core thiazole ring via the classic Hantzsch thiazole synthesis, followed by the introduction of the formyl (carbaldehyde) group using an electrophilic formylation reaction.
Step 1: Synthesis of α-Haloketone Intermediate
Reaction: Bromination of 1-(4-ethylphenyl)ethanone to yield 2-bromo-1-(4-ethylphenyl)ethanone.
Causality: The Hantzsch synthesis requires an α-halocarbonyl compound as a key electrophile.[8][9] Bromination at the α-position of the ketone is a standard transformation. The use of bromine in a suitable solvent is effective. Care must be taken to control the stoichiometry to prevent di-bromination.
Experimental Protocol: Synthesis of 2-bromo-1-(4-ethylphenyl)ethanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-ethylphenyl)ethanone (10.0 g, 67.5 mmol) in 100 mL of chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (3.5 mL, 68.0 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(4-ethylphenyl)ethanone, which can often be used in the next step without further purification.[10]
Step 2: Hantzsch Thiazole Synthesis
Reaction: Cyclocondensation of 2-bromo-1-(4-ethylphenyl)ethanone with a thioamide equivalent to form the 4-(4-ethylphenyl)-1,3-thiazole core. To facilitate subsequent formylation, we will first synthesize the 2-amino derivative using thiourea.
Causality: This reaction is a robust and high-yielding method for forming the thiazole ring.[8][9] The mechanism begins with the sulfur of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[11] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine
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Combine 2-bromo-1-(4-ethylphenyl)ethanone (15.3 g, 67.5 mmol) and thiourea (5.6 g, 74.2 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 300 mL of cold water while stirring.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 4-(4-ethylphenyl)-1,3-thiazol-2-amine.
Step 3: Introduction of the Carbaldehyde Group
Reaction: Formylation of the thiazole precursor. A common method is the Vilsmeier-Haack reaction, but for converting a 2-aminothiazole, a Sandmeyer-type reaction followed by reduction or direct formylation of the thiazole ring after removal of the amino group is often employed. An alternative and more direct route involves forming the thiazole ring with a group at C2 that is easily converted to an aldehyde. However, for this guide, we will outline the Vilsmeier-Haack formylation of the 4-(4-ethylphenyl)thiazole, which would be synthesized from 2-bromo-1-(4-ethylphenyl)ethanone and thioformamide. A more practical approach for the 2-carbaldehyde is often formylation of the lithiated thiazole.
Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic rings.[12][13] The Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[13] The electron-rich thiazole ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the iminium intermediate yields the carbaldehyde.
Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde
-
In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Synthesize the precursor 4-(4-ethylphenyl)thiazole by reacting 2-bromo-1-(4-ethylphenyl)ethanone with thioformamide.
-
Dissolve 4-(4-ethylphenyl)thiazole (10.0 g, 52.8 mmol) in 30 mL of DMF and add this solution dropwise to the prepared Vilsmeier reagent.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and pour it carefully onto 200 g of crushed ice.
-
Neutralize the solution with a 2M sodium hydroxide solution until it is slightly basic (pH 8-9).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde.[14]
Synthetic Workflow Diagram
Caption: Overall synthetic route to the target compound.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Data
The following tables summarize the expected data from key spectroscopic analyses.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.9 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.1 | Singlet (s) | 1H | Thiazole C5-H |
| ~7.8 - 7.9 | Doublet (d) | 2H | Aromatic protons (ortho to thiazole) |
| ~7.2 - 7.3 | Doublet (d) | 2H | Aromatic protons (ortho to ethyl group) |
| ~2.7 | Quartet (q) | 2H | Methylene protons (-CH₂CH₃) |
| ~1.3 | Triplet (t) | 3H | Methyl protons (-CH₂CH₃) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~184 - 185 | Aldehyde Carbonyl (C=O) |
| ~168 - 170 | Thiazole C2 |
| ~158 - 160 | Thiazole C4 |
| ~146 - 148 | Aromatic Quaternary (C-ethyl) |
| ~131 - 132 | Aromatic Quaternary (C-thiazole) |
| ~128 - 129 | Aromatic CH (ortho to ethyl) |
| ~126 - 127 | Aromatic CH (ortho to thiazole) |
| ~122 - 123 | Thiazole C5 |
| ~28 - 29 | Methylene Carbon (-CH₂) |
| ~15 - 16 | Methyl Carbon (-CH₃) |
Table 3: Key IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3150 | Medium | Aromatic & Thiazole C-H stretch |
| ~2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~1690 - 1710 | Strong | Aldehyde C=O stretch |
| ~1600 - 1610 | Medium | Aromatic C=C stretch |
| ~1500 - 1550 | Strong | Thiazole ring C=N stretch |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z | Assignment |
|---|---|---|
| ESI-MS | 218.06 | [M+H]⁺ |
| HRMS | 217.0561 | Calculated for C₁₂H₁₁NOS |
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the precise connectivity of atoms in the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[15]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[15]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present.
-
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.
-
Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]
-
Characterization Workflow Diagram
Caption: Analytical workflow for structural confirmation.
Applications in Drug Discovery and Future Directions
The true value of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde lies in its potential as a versatile building block for creating novel therapeutic agents. The thiazole core is already associated with a plethora of biological activities.[16][17] The aldehyde functionality unlocks access to a vast chemical space for SAR exploration.
-
Anticancer Drug Development: Many potent anticancer agents feature the thiazole scaffold.[5][16] The aldehyde can be converted into various heterocyclic systems or used in reductive amination reactions to introduce diverse amine side chains, potentially targeting kinases or other cancer-related proteins.
-
Antimicrobial Agents: Thiazole derivatives have shown significant antibacterial and antifungal properties.[6][17] The aldehyde can be condensed with hydrazines or hydroxylamines to generate hydrazones and oximes, classes of compounds known for their antimicrobial activity.
-
Anti-inflammatory Agents: The well-known NSAID Meloxicam contains a thiazole ring.[1] The aldehyde can serve as a starting point for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) by creating derivatives that can interact with cyclooxygenase (COX) enzymes.
The strategic placement of the ethylphenyl group provides a lipophilic domain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Future work should focus on leveraging the aldehyde group to build a focused library of derivatives for screening against various biological targets.
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